N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide” is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a tetrahydropyrimidinyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents might include acylating agents, sulfur sources, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring may be reduced to form different derivatives.
Substitution: Functional groups on the benzodioxole or oxadiazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. The presence of the benzodioxole and oxadiazole rings suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features might allow it to interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with similar structures might inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
- **this compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17N5O6S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[(2,4-dioxo-1,3-diazinan-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5O6S/c23-13-3-4-22(16(25)19-13)7-15-20-21-17(28-15)29-8-14(24)18-6-10-1-2-11-12(5-10)27-9-26-11/h1-2,5H,3-4,6-9H2,(H,18,24)(H,19,23,25) |
InChI Key |
HYZWBLVRYZRUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC2=NN=C(O2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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